Cas no 2309431-85-2 ([(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol)

[(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol is a bicyclic amino alcohol with a rigid, strained ring structure, offering unique steric and electronic properties. Its stereospecific configuration (1R,2R,4S,5S) ensures high enantiopurity, making it valuable for asymmetric synthesis and chiral auxiliary applications. The presence of both amino and hydroxyl functional groups enables versatile reactivity, including derivatization for pharmaceutical intermediates or ligand design in catalysis. The bicyclo[3.1.0]hexane scaffold contributes to enhanced stability and conformational constraint, useful in medicinal chemistry for targeting selective biological interactions. This compound is particularly relevant in the development of peptidomimetics and small-molecule modulators due to its structural mimicry of bioactive conformations.
[(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol structure
2309431-85-2 structure
Product Name:[(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol
CAS No:2309431-85-2
MF:C7H13NO
MW:127.184221982956
CID:6135592
PubChem ID:138990939
Update Time:2025-05-20

[(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol Chemical and Physical Properties

Names and Identifiers

    • [(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol
    • 2309431-85-2
    • EN300-6763907
    • Inchi: 1S/C7H13NO/c8-7-1-4(3-9)5-2-6(5)7/h4-7,9H,1-3,8H2/t4-,5-,6-,7-/m0/s1
    • InChI Key: HUSRVICMOWUGEW-AXMZGBSTSA-N
    • SMILES: OC[C@@H]1C[C@@H]([C@H]2C[C@H]21)N

Computed Properties

  • Exact Mass: 127.099714038g/mol
  • Monoisotopic Mass: 127.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 46.2Ų

[(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6763907-0.05g
[(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol
2309431-85-2
0.05g
$816.0 2023-05-30
Enamine
EN300-6763907-0.1g
[(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol
2309431-85-2
0.1g
$855.0 2023-05-30
Enamine
EN300-6763907-0.25g
[(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol
2309431-85-2
0.25g
$893.0 2023-05-30
Enamine
EN300-6763907-0.5g
[(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol
2309431-85-2
0.5g
$933.0 2023-05-30
Enamine
EN300-6763907-1.0g
[(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol
2309431-85-2
1g
$971.0 2023-05-30
Enamine
EN300-6763907-2.5g
[(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol
2309431-85-2
2.5g
$1903.0 2023-05-30
Enamine
EN300-6763907-5.0g
[(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol
2309431-85-2
5g
$2816.0 2023-05-30
Enamine
EN300-6763907-10.0g
[(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol
2309431-85-2
10g
$4176.0 2023-05-30

Additional information on [(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol

Comprehensive Guide to [(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol (CAS No. 2309431-85-2): Properties, Applications, and Research Insights

[(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol (CAS 2309431-85-2) is a structurally unique bicyclic compound that has garnered significant attention in pharmaceutical and chemical research. This chiral amine-alcohol hybrid features a rigid bicyclo[3.1.0]hexane scaffold with strategically positioned amino and hydroxymethyl functional groups, making it a valuable building block for drug discovery and asymmetric synthesis. The compound's stereochemical complexity and three-dimensional architecture contribute to its growing importance in modern medicinal chemistry.

The molecular structure of [(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol offers several advantages for pharmaceutical applications. Its constrained bicyclic framework reduces conformational flexibility, potentially enhancing binding affinity to biological targets while improving metabolic stability. Researchers are particularly interested in how the 4-aminobicyclo[3.1.0]hexane core interacts with various enzyme systems, with recent studies exploring its potential as a pharmacophore in central nervous system (CNS) therapeutics and enzyme inhibitors.

Current market trends show increasing demand for chiral building blocks like [(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol, driven by the pharmaceutical industry's need for stereochemically pure intermediates. The compound's CAS 2309431-85-2 has become a search hotspot among medicinal chemists investigating novel GPCR modulators and enzyme inhibitors. Analytical techniques such as chiral HPLC and X-ray crystallography are crucial for verifying the compound's stereochemical purity, which is essential for its research applications.

Synthetic approaches to [(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol typically involve asymmetric catalysis or resolution of racemic mixtures. Recent advancements in organocatalysis have improved the efficiency of producing this chiral amine alcohol, with particular focus on achieving high enantiomeric excess. The compound's methanol derivative functionality allows for diverse chemical modifications, making it versatile for creating molecular libraries in drug discovery programs.

In biochemical applications, researchers are examining how the bicyclo[3.1.0]hexane scaffold of CAS 2309431-85-2 influences protein-ligand interactions. Computational modeling suggests this constrained ring system may provide unique binding geometries compared to more flexible analogs. These properties are being explored in the design of allosteric modulators and molecular probes for studying biological systems, particularly in neuroscience research.

The physicochemical properties of [(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol contribute to its research utility. The compound's balanced lipophilicity profile and hydrogen bonding capacity make it suitable for crossing biological barriers while maintaining target engagement. These characteristics align with current drug design paradigms emphasizing molecular property optimization, explaining why CAS 2309431-85-2 appears frequently in recent patent applications for neurological and metabolic disorder treatments.

Quality control standards for [(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol emphasize rigorous stereochemical analysis and impurity profiling. Advanced techniques like LC-MS and NMR spectroscopy are essential for characterizing this compound, particularly given the pharmaceutical industry's stringent requirements for chiral purity. These analytical challenges represent active areas of method development in chemical research.

Emerging applications for CAS 2309431-85-2 include its use as a template for designing conformationally restricted analogs of bioactive molecules. The compound's bicyclo[3.1.0]hexane core serves as a valuable isostere for various cyclic systems in medicinal chemistry. Recent publications highlight its incorporation into compounds targeting protein-protein interactions, where its three-dimensional structure may provide enhanced selectivity compared to planar aromatic systems.

Storage and handling recommendations for [(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol typically suggest protection from moisture and oxidation, with inert atmosphere storage being ideal for long-term preservation. The compound's amine-alcohol functionality requires consideration of potential stability issues, making proper storage conditions crucial for maintaining research-grade material quality.

Future research directions for [(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexan-2-yl]methanol (CAS 2309431-85-2) include exploring its utility in bioconjugation chemistry and prodrug design. The compound's multiple functional groups offer opportunities for creating diverse derivatives, while its rigid structure may contribute to improved pharmacokinetic properties in drug candidates. These developments align with the pharmaceutical industry's growing focus on three-dimensional molecular architectures in lead optimization.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd